molecular formula C13H15BrO3 B11721799 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid

Cat. No.: B11721799
M. Wt: 299.16 g/mol
InChI Key: DTFFSWXPRVQADL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety. It is commonly used as a research chemical and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Cyclopentanecarboxylation: The attachment of the cyclopentanecarboxylic acid moiety to the phenyl ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid can be compared with similar compounds like:

    1-(5-Chloro-2-methoxyphenyl)cyclopentanecarboxylic Acid: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromo-2-hydroxyphenyl)cyclopentanecarboxylic Acid: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15BrO3/c1-17-11-5-4-9(14)8-10(11)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)

InChI Key

DTFFSWXPRVQADL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CCCC2)C(=O)O

Origin of Product

United States

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